molecular formula C14H11Br2NO2 B12130209 Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- CAS No. 683249-10-7

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-

Cat. No.: B12130209
CAS No.: 683249-10-7
M. Wt: 385.05 g/mol
InChI Key: BWCAREIVCZIADO-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-, also known as 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxyphenol, is a chemical compound with the molecular formula C13H9Br2NO. This compound is a derivative of phenol and is characterized by the presence of bromine atoms and a methoxy group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- typically involves the condensation of 5-bromosalicylaldehyde with 4-bromoaniline in the presence of ethanol. The reaction is carried out under reflux conditions with stirring for several hours to ensure complete reaction . The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques to handle the increased volume of reactants and products. The use of automated systems for mixing, heating, and purification can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imine group allows it to form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity. The bromine atoms and methoxy group can also influence its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- is unique due to the presence of both bromine atoms and the imine group, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler bromophenol derivatives. The methoxy group also enhances its solubility and reactivity in certain conditions.

Properties

CAS No.

683249-10-7

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

4-bromo-2-[(4-bromophenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C14H11Br2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-8,18H,1H3

InChI Key

BWCAREIVCZIADO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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